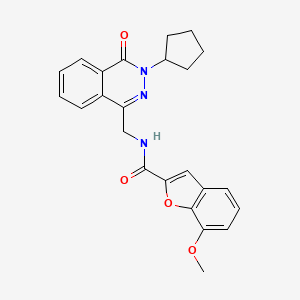
4-(Propylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propylamino)phenol is a chemical compound with the molecular formula C9H13NO . It is a derivative of phenol, where a propylamine group is attached to the phenol ring .
Synthesis Analysis
The synthesis of substituted phenols like 4-(Propylamino)phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another study suggests that the reaction of 4-methyl catechol with propylamine can be carried out in the presence of NaIO4 in a Na2CO3 aqueous solution .Molecular Structure Analysis
The molecular structure of 4-(Propylamino)phenol consists of a phenol ring with a propylamine group attached . The carbon atom in the ring is sp2 hybridized, and the OH group is attached to the sp2 hybridized carbon atom present in the aromatic ring .Chemical Reactions Analysis
Phenols, including 4-(Propylamino)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids, but they often turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Scientific Research Applications
Catalytic Alkylation in Organic Chemistry
4-(Propylamino)phenol and its derivatives have been applied in the field of organic chemistry, particularly in catalytic alkylation processes. For instance, the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes, which include derivatives of 4-(Propylamino)phenol, has been studied. These complexes serve as catalysts for C-C cross-coupling reactions, providing an efficient pathway for the synthesis of various organic compounds (Qian, Dawe, & Kozak, 2011).
Development of Novel Herbicides
In the field of agricultural chemistry, derivatives of 4-(Propylamino)phenol have been used in the synthesis of novel herbicides. For example, the microsynthetic method of a novel herbicide, identified as propyl 4-[2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzylamino]benzoate, was developed using compounds including 4-(Propylamino)phenol derivatives. This work underpins the development of new agrochemicals for effective weed control (Zheng-min & Qingfu, 2006).
Anticancer Drug Research
In medicinal chemistry, derivatives of 4-(Propylamino)phenol have been explored for their potential in cancer treatment. For instance, 4-arylazo-3,5-diamino-1H-pyrazoles, which include 4-(Propylamino)phenol analogs, have been identified as inhibitors of cyclin-dependent kinases (CDKs), a class of enzymes vital for cell cycle regulation in cancer cells. These compounds have shown promise in reducing cancer cell proliferation and inducing tumor suppressor proteins (Kryštof et al., 2006).
Radioactive Tracers in Environmental and Biological Studies
The use of 4-(Propylamino)phenol derivatives as radioactive tracers has been reported in environmental and biological studies. For example, the synthesis of herbicidal compounds like ZJ0273 labeled with tritium and carbon-14, which are derivatives of 4-(Propylamino)phenol, facilitates the study of the metabolism, mode of action, environmental behavior, and fate of these herbicides (Yang, Ye, & Lu, 2008).
Gastroprotective Drug Research
Research in gastroenterology has explored the use of β3 adrenergic receptor agonists that are derivatives of 4-(Propylamino)phenol. These compounds have shown significant gastroprotective effects in animal models, suggesting their potential in the treatment of gastrointestinal disorders (Sevak, Paul, Goswami, & Santani, 2002).
Safety and Hazards
properties
IUPAC Name |
4-(propylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIYBYPRPWIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylamino)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2758047.png)


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)
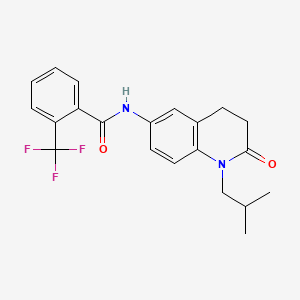
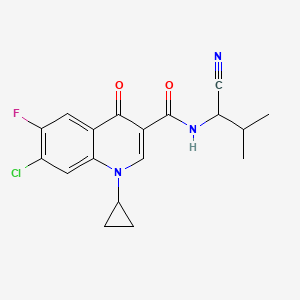
![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)
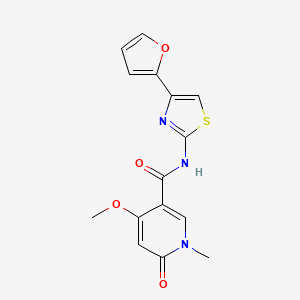
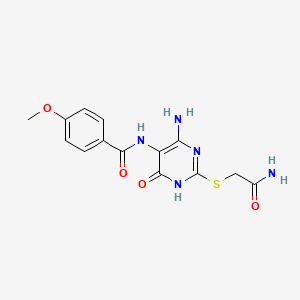
![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)
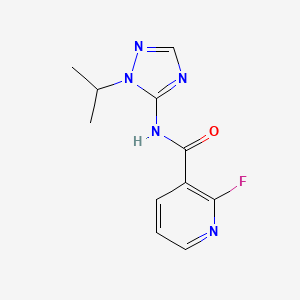
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)
![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)
